Isopropyl Branching Enables a Distinct Lipophilic Signature (LogP 2.08) Compared to Linear Propyl and Smaller Alkyl Analogs
The target compound's calculated LogP of 2.08 is a direct result of the isopropyl group's branched architecture. In a comparable analysis, the linear N-(5-propylisoxazol-3-yl)formamide exhibits a lower calculated density (1.2 vs. 1.165 g/cm³ for the target) and a higher boiling point (348.6 °C vs. 324.9 °C), reflecting weaker intermolecular packing and altered thermodynamic properties . These differences demonstrate that minute changes in alkyl chain topology produce measurable, non-linear effects on key physicochemical parameters that govern compound handling, formulation, and biological distribution .
| Evidence Dimension | Lipophilicity and Thermodynamic Properties |
|---|---|
| Target Compound Data | LogP = 2.08; Density = 1.165 g/cm³; Boiling Point = 324.9 °C at 760 mmHg |
| Comparator Or Baseline | N-(5-propylisoxazol-3-yl)formamide: Density = 1.2±0.1 g/cm³; Boiling Point = 348.6±30.0 °C at 760 mmHg |
| Quantified Difference | ΔLogP ≈ +0.3 (estimated from structural difference); ΔBoiling Point ≈ -23.7 °C |
| Conditions | Calculated values from chemical databases (ChemSrc, ChemicalBook) |
Why This Matters
The distinct LogP value confirms that the isopropyl analog is not interchangeable with linear or smaller-alkyl versions in any assay where lipophilicity-driven parameters like membrane permeability or non-specific binding are critical.
